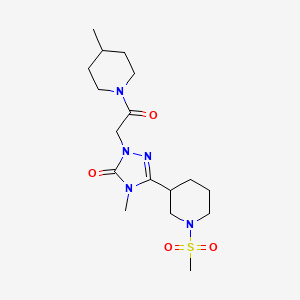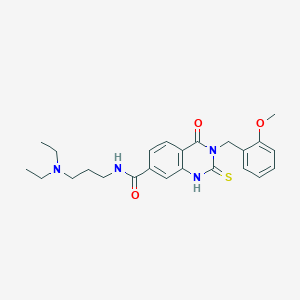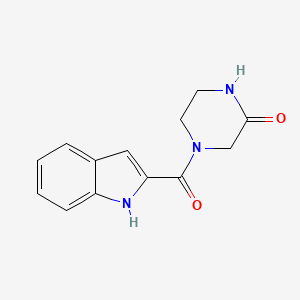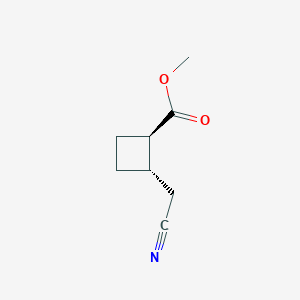
2-Chloro-N-mesityl-3-aminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-mesityl-3-aminopyridine is a chemical compound with the molecular formula C14H15ClN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a mesityl group (2,4,6-trimethylphenyl) at the nitrogen atom, and an amino group at the 3-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-mesityl-3-aminopyridine typically involves the following steps:
Nitration and N-Alkylation: The process begins with the nitration of 2-pyridone to form N-alkyl-3-nitro-2-pyridone. This step is crucial for amino protection.
Chlorination: A suitable chlorinating agent is then added to perform a directional chlorination reaction, resulting in the formation of 2-chloro-3-nitropyridine.
Reduction: Finally, the nitro group is reduced to an amino group, yielding 2-chloro-3-aminopyridine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials, high selectivity reactions, and optimized conditions to ensure high yield and purity. The industrial methods focus on minimizing by-products and maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-mesityl-3-aminopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group at the 3-position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-N-mesityl-3-aminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other functional materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-mesityl-3-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-aminopyridine: Lacks the mesityl group, making it less sterically hindered.
3-Amino-2-chloropyridine: Similar structure but without the mesityl group.
2-Chloro-N-phenyl-3-aminopyridine: Contains a phenyl group instead of a mesityl group
Uniqueness
2-Chloro-N-mesityl-3-aminopyridine is unique due to the presence of the mesityl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This structural feature can enhance its selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C14H15ClN2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
2-chloro-N-(2,4,6-trimethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C14H15ClN2/c1-9-7-10(2)13(11(3)8-9)17-12-5-4-6-16-14(12)15/h4-8,17H,1-3H3 |
Clave InChI |
OVLDHUTZQXIZNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC2=C(N=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)



![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)


![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
